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Compound of Interest

Compound Name: Pyridazine-4,5-diol

CAS No.: 55271-47-1

Cat. No.: B1611263

Get Quote

Executive Summary & Chemical Architecture
The synthesis of Pyridazine-4,5-diol (and its substituted analogues) represents a significant

challenge in heterocyclic chemistry due to the electron-deficient nature of the 1,2-diazine ring.

Unlike the ubiquitous 3,6-isomers (e.g., maleic hydrazide), the 4,5-functionalized pyridazines

require specific electronic orchestration to synthesize.

This guide details the two primary validated pathways for accessing the 4,5-diol core:

The Inverse Electron Demand Diels-Alder (IEDDA) Pathway: The modern "Discovery Route"

yielding high-symmetry 4,5-disubstituted pyridazines.

The Mucochloric Acid Pathway: The "Industrial Route" yielding 4,5-functionalized pyridazin-

3(2H)-ones, the most common drug discovery scaffolds.

Tautomeric Considerations
Researchers must recognize that "Pyridazine-4,5-diol" exists in a complex tautomeric

equilibrium. In solution, the compound predominantly favors the 4,5-dioxo (diketo) form or the
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mono-enolic form, rather than the fully aromatic diol. Synthetic planning must account for this,

often requiring O-alkylation (protection) to lock the aromatic tautomer.

Figure 1: Tautomeric Equilibrium of Pyridazine-4,5-diol

Aromatic Diol Form
(4,5-Dihydroxypyridazine)

Mono-Enol Form
(5-Hydroxy-4(1H)-pyridazinone)

 Tautomerization Diketo Form
(Pyridazine-4,5(1H,2H)-dione)

 Major Species
in Polar Solvent

Click to download full resolution via product page

Caption: The equilibrium shifts toward the dione/lactam forms in polar solvents, affecting

solubility and nucleophilicity.

Pathway A: The Discovery Route (IEDDA
Cycloaddition)
For high-purity synthesis of symmetric 4,5-functionalized pyridazines, the Inverse Electron

Demand Diels-Alder (IEDDA) reaction is the gold standard. This pathway utilizes electron-

deficient tetrazines and electron-rich alkynes/alkenes.

Mechanistic Logic
The reaction involves a [4+2] cycloaddition between a 1,2,4,5-tetrazine (diene) and a

dienophile (alkyne or enol ether), followed by a retro-Diels-Alder elimination of nitrogen (

). This sequence is thermodynamically driven by the loss of nitrogen gas and the formation of
the stable aromatic pyridazine ring.

Workflow Diagram
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Caption: IEDDA pathway for symmetric pyridazine synthesis via nitrogen extrusion.

Experimental Protocol: Synthesis of 4,5-
Dimethoxypyridazine
Note: This protocol produces the protected dimethyl ether, which is more stable and soluble

than the free diol.

Reagents:
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3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine (or 3,6-di-2-pyridyl-1,2,4,5-tetrazine for stability).

1,1-Dimethoxyethene (ketene acetal) or Dimethoxyethyne (if accessible).

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq of the tetrazine in anhydrous DCM (0.1 M concentration) in a

round-bottom flask under Argon atmosphere.

Addition: Cool the solution to 0°C. Add 1.2 eq of the electron-rich dienophile (e.g., 1,1-

dimethoxyethene) dropwise. Observation: The characteristic deep red/purple color of the

tetrazine will fade to yellow/orange as nitrogen gas evolves.

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of red

tetrazine spot).[1]

Oxidation (If using alkene): If an alkene (like 1,1-dimethoxyethene) was used, the

intermediate is a dihydropyridazine. Add 1.5 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-

benzoquinone) or stir open to air in toluene at reflux to aromatize to the pyridazine.

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel,

EtOAc/Hexane gradient).

Deprotection (Optional): To generate the free diol, treat the dimethoxy product with Boron

Tribromide (

) in DCM at -78°C, warming to room temperature overnight. Quench carefully with methanol.

Pathway B: The Industrial Route (Mucochloric Acid)
For drug development, the 4,5-functionalized 3(2H)-pyridazinone scaffold is often more

desirable than the symmetric diol. This route uses inexpensive mucochloric acid and is scalable

to kilogram quantities.

Mechanistic Logic
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Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) reacts with hydrazine to form the

pyridazine ring. The resulting 4,5-dichloro-3(2H)-pyridazinone contains two electrophilic sites.

The chlorine at position 4 is significantly more reactive toward nucleophilic aromatic substitution

(

) than the chlorine at position 5, allowing for regioselective functionalization.

Workflow Diagram
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Caption: Scalable synthesis of 4,5-functionalized pyridazinones from mucochloric acid.

Experimental Protocol: Synthesis of 4,5-Dichloro-3(2H)-
pyridazinone
This is the precursor for 4,5-dihydroxy derivatives.

Reagents:

Mucochloric Acid (1.0 eq)

Hydrazine Sulfate (1.0 eq)

Sodium Acetate (trihydrate) (1.0 eq)

Water (Solvent)[2]

Step-by-Step Methodology:

Dissolution: In a 500 mL flask, suspend 50g of mucochloric acid in 200 mL of water. Heat to

50°C until fully dissolved.
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Buffering: In a separate beaker, dissolve hydrazine sulfate and sodium acetate in 150 mL of

warm water.

Addition: Slowly add the hydrazine solution to the mucochloric acid solution. Caution:

Exothermic reaction.

Reflux: Heat the mixture to reflux (100°C) for 3 hours. A precipitate will begin to form.[3][4][5]

Isolation: Cool the mixture to 0°C in an ice bath. Filter the crystalline solid.[6]

Purification: Recrystallize from ethanol or water.

Yield: Typically 75-85%.

Product: 4,5-dichloro-3(2H)-pyridazinone (MP: ~200°C).

Conversion to Diol (Hydrolysis): To convert the dichloro scaffold to the dihydroxy/diol

equivalent:

Reflux the 4,5-dichloro-3(2H)-pyridazinone in 10% aqueous NaOH for 6–12 hours.

Acidify with HCl to pH 2.

The product, 4,5-dihydroxy-3(2H)-pyridazinone, will precipitate. Note: Complete

displacement of both chlorines requires vigorous conditions; often the 4-chloro-5-hydroxy or

4-hydroxy-5-chloro isomer is isolated depending on the nucleophile used.

Comparative Data Summary
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Feature
Pathway A: IEDDA
Cycloaddition

Pathway B: Mucochloric
Acid Route

Target Scaffold Symmetric Pyridazine-4,5-diol
Unsymmetric 3(2H)-

Pyridazinone

Starting Materials Tetrazines + Alkynes Mucochloric Acid + Hydrazine

Cost
High (Tetrazines are

expensive)
Low (Commodity chemicals)

Scalability Milligram to Gram scale Kilogram scale

Regiocontrol High (determined by tetrazine)
Moderate (4-Cl is more

reactive)

Primary Use
Academic Research /

MedChem

Agrochemicals / Industrial

Pharma
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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